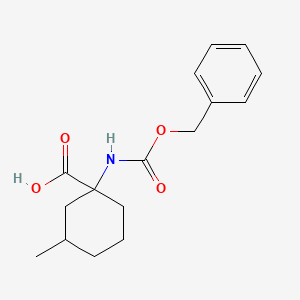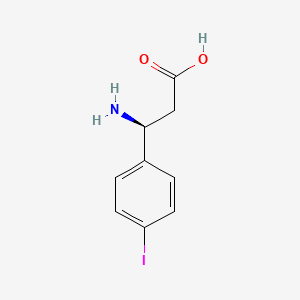
(3S)-3-amino-3-(4-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(4-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxylic acid group, and a phenyl ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 3-amino-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction typically requires a solvent like acetic acid and is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3-amino-3-phenylpropanoic acid.
Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Suzuki-Miyaura coupling typically employs palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-amino-3-phenylpropanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine substituent may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3-phenylpropanoic acid: Lacks the iodine substituent, resulting in different chemical and biological properties.
3-(4-hydroxyphenyl)amino)propanoic acid: Contains a hydroxy group instead of an iodine atom, leading to different reactivity and applications.
Uniqueness
The presence of the iodine atom in (3S)-3-amino-3-(4-iodophenyl)propanoic acid imparts unique properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
IWSNHXBESGDQMF-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CC(=O)O)N)I |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)
![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
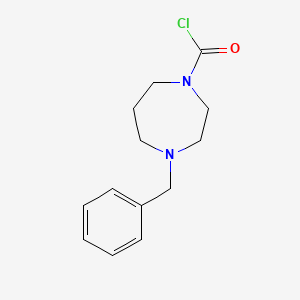
![2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)

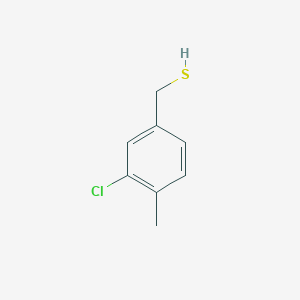

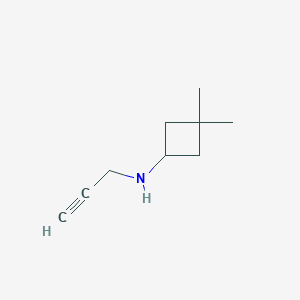

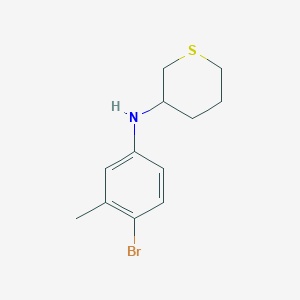

![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13300453.png)
